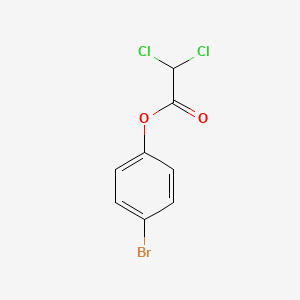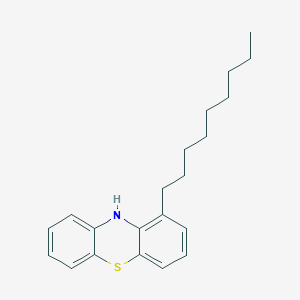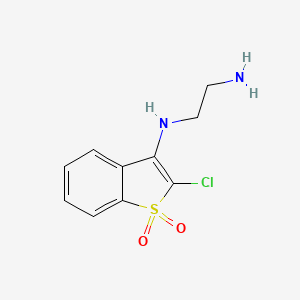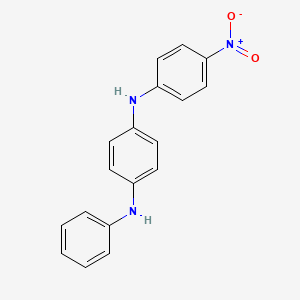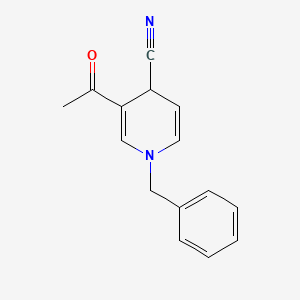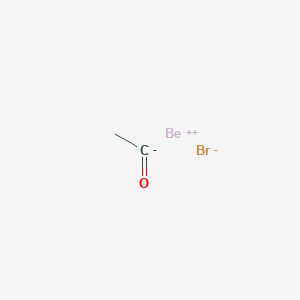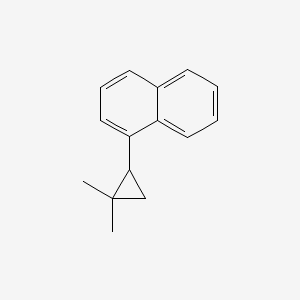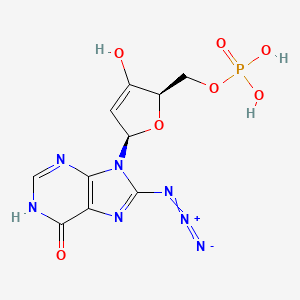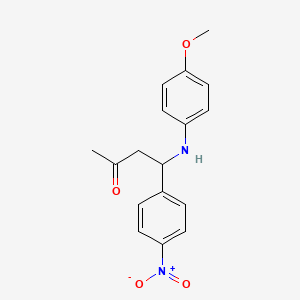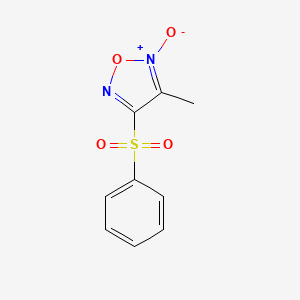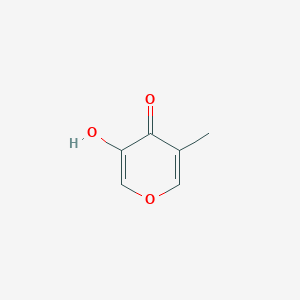
3-Hydroxy-5-methyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methyl-4H-pyran-4-one, commonly known as maltol, is a naturally occurring organic compound with the molecular formula C₆H₆O₃. It is primarily used as a flavor enhancer due to its pleasant caramel-like aroma. Maltol is found in the bark of larch trees, pine needles, and is produced during the roasting of malt and baking of bread .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maltol can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts. Another method includes the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with arylglyoxals .
Industrial Production Methods
Industrially, maltol is often isolated from naturally occurring sources such as beechwood and other wood tars, pine needles, chicory, and the bark of young larch trees .
Analyse Chemischer Reaktionen
Types of Reactions
Maltol undergoes several types of chemical reactions, including:
Oxidation: Maltol can be oxidized to form various products.
Reduction: It can be reduced under specific conditions.
Substitution: Maltol can participate in substitution reactions, particularly with bases and reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with maltol include bases and reducing agents. The compound is weakly acidic and reacts with bases, and it may also react with reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with arylglyoxals can produce previously unknown 1,2-diketones .
Wissenschaftliche Forschungsanwendungen
Maltol has a wide range of scientific research applications:
Wirkmechanismus
Maltol exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of maltol to metal ions, which can enhance the bioavailability of these metals in biological systems. For example, maltol has been shown to increase the uptake of aluminum and iron in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kojic Acid: Like maltol, kojic acid contains a 3-hydroxy-4-pyranone scaffold and is used in cosmetics as a whitening agent.
Ethyl Maltol: A derivative of maltol, ethyl maltol is also used as a flavor enhancer but has a stronger aroma.
5-Hydroxymaltol: Another similar compound, 5-hydroxymaltol, has additional hydroxyl groups that can affect its chemical properties.
Uniqueness of Maltol
Maltol is unique due to its strong metal binding affinity, high bioavailability, and low toxicity profile. These properties make it particularly valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
42508-10-1 |
|---|---|
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
3-hydroxy-5-methylpyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-9-3-5(7)6(4)8/h2-3,7H,1H3 |
InChI-Schlüssel |
IWKXXMBGUWZVMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC=C(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


